HFIAP-1
Description
HFIAP-1 (Hagfish Intestinal Antimicrobial Peptide-1) is a cationic antimicrobial peptide (AMP) isolated from the Atlantic hagfish (Myxine glutinosa). It belongs to the cathelicidin family, a class of innate immune defense molecules conserved across vertebrates . Structurally, this compound consists of 37 amino acid residues and is characterized by two brominated tryptophan (Br-Trp) residues at positions W7 and W32 . This post-translational modification distinguishes it from its isoforms, HFIAP-2 and HFIAP-3, which exhibit fewer brominated residues (Table 1).
This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/ml in non-brominated synthetic forms .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GFFKKAWRKVKHAGRRVLDTAKGVGRHYVNNWLNRYRZ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with HFIAP Isoforms (HFIAP-2 and HFIAP-3)
HFIAP-1 shares high sequence homology with its isoforms, HFIAP-2 and HFIAP-3, but differs in structural and functional aspects:
| Feature | This compound | HFIAP-2 | HFIAP-3 |
|---|---|---|---|
| Length | 37 residues | 37 residues | 29 residues |
| Br-Trp Positions | W7, W32 | W7 | W7 |
| Antimicrobial Activity | 2–16 µg/ml (non-brominated) | 2–16 µg/ml (non-brominated) | 2–16 µg/ml (non-brominated) |
| Protease Resistance | High (due to bromination) | Moderate | Moderate |
Key findings:
- HFIAP-3’s shorter length (29 residues) retains efficacy, indicating the N-terminal region is dispensable for function .
Comparison with Cathelicidin-Related Peptides
Vipericidins (Crotalicidin and Batroxidin)
Vipericidins, cathelicidin-related AMPs from snake venom, share functional similarities with this compound but differ structurally:
- Structural divergence : Vipericidins lack brominated residues but retain cationic and amphipathic properties critical for membrane disruption .
- Activity spectrum : Vipericidins show potent activity against clinically relevant bacteria (MICs: 1–8 µg/ml) and exhibit hemolytic activity, a trait absent in this compound .
- Evolutionary context : this compound’s origin in hagfish (a jawless vertebrate) highlights its ancient role in innate immunity compared to vipericidins in snakes .
BjAMP1 (Amphioxus AMP)
BjAMP1, identified using this compound’s conserved signal peptide, diverges from cathelicidins:
- Domain structure : BjAMP1 lacks the cathelin-like domain (with four conserved cysteines) found in this compound and other cathelicidins .
- Activity : Exhibits bactericidal activity but with uncharacterized MICs, suggesting functional convergence despite structural divergence .
Comparison with Non-Cathelicidin AMPs
Moronecidin
Moronecidin, a fish-derived AMP, shares sequence similarity with this compound (Fig. 8A in ):
- Sequence homology : Both peptides feature cationic and hydrophobic residues critical for membrane interaction .
- Functional overlap : Moronecidin’s MICs (1–8 µg/ml) align with this compound’s range, though structural differences (e.g., absence of bromination) may influence stability .
Table 2: Comparative Overview of this compound and Key Analogues
| Compound | Source | Length | Key Features | MIC Range | Unique Traits |
|---|---|---|---|---|---|
| This compound | Hagfish | 37 residues | Br-Trp at W7, W32; protease-resistant | 2–16 µg/ml | Ancient evolutionary origin |
| HFIAP-2 | Hagfish | 37 residues | Br-Trp at W7 | 2–16 µg/ml | Isoform with reduced bromination |
| Vipericidins | Snake venom | 20–30 residues | Cationic, hemolytic | 1–8 µg/ml | Clinical pathogen targeting |
| BjAMP1 | Amphioxus | 97 residues | No cathelin domain; signal peptide homology | Not quantified | Novel AMP identification method |
| Moronecidin | Hybrid striped bass | 22 residues | Sequence similarity to this compound | 1–8 µg/ml | High potency in fish immunity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
